molecular formula C18H22N4O3S B8325930 Carbamic acid, ((bis(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 82560-29-0

Carbamic acid, ((bis(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B8325930
CAS No.: 82560-29-0
M. Wt: 374.5 g/mol
InChI Key: HEGTYIZZOGMHBX-UHFFFAOYSA-N
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Description

Carbamic acid, ((bis(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

82560-29-0

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(2-cyanoethyl)amino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C18H22N4O3S/c1-18(2)13-14-7-4-8-15(16(14)25-18)24-17(23)21(3)26-22(11-5-9-19)12-6-10-20/h4,7-8H,5-6,11-13H2,1-3H3

InChI Key

HEGTYIZZOGMHBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CCC#N)CCC#N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.4 g (0.02 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate, 3.8 g (0.02 mole) of bis(cyanoethyl)aminosulfenyl chloride obtained in Example 31, and 4.7 g (0.06 mole) of pyridine were dissolved in 35 ml of methylene chloride, and the resulting solution was stirred for 20 hours at 25° to 30° C. After completion of the reaction, the reaction solution was washed successively with water, diluted hydrochloric acid and water. The methylene chloride layer was dried over sodium sulfate and concentrated under reduced pressure to obtain an oily product which was almost entirely composed of the desired product although containing small amounts of the starting materials and impurities. Yield: 6.2 g (82.7%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
bis(cyanoethyl)aminosulfenyl chloride
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 11 g quantity (0.05 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate was dissolved in 50 ml of chloroform, 5.2 g (0.05 mole) of sulfur dichloride was added to the solution with cooling, and 5 g (0.05 mole) of triethylamine was further added dropwise to the solution at -10° to -5° C. The mixture was stirred at 0° C. for one hour and further at room temperature for one hour. After cooling to -10° to -5° C., 6.2 g (0.05 mole) of iminodipropionitrile was added dropwise to the mixture, and 5 g (0.05 mole) of triethylamine was further added dropwise to the mixture. The resulting mixture was stirred at 0° C. for 2 hours and thereafter allowed to stand overnight at room temperature. With addition of 100 ml of chloroform, the reaction mixture was washed with 100 ml of water three times. The chloroform layer was dried and then concentrated in a vacuum to give an oily product, which was almost entirely composed of the desired product although containing small amounts of impurities. Yield: 12.2 g (65.2%).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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